2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)acetic acid

Stereochemistry Receptor pharmacology Chiral resolution

2-(2,5-Dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)acetic acid (CAS 24919-38-8) is a heterobicyclic compound belonging to the 1,4-benzodiazepine-2,5-dione class, formally defined by ChEBI as a 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine substituted by a carboxy group at position 3 and oxo groups at positions 2 and 5. It possesses molecular formula C₁₁H₁₀N₂O₄, a molecular weight of 234.21 g/mol, and contains one asymmetric carbon at the C3 position, rendering it a racemic mixture unless otherwise specified.

Molecular Formula C11H10N2O4
Molecular Weight 234.211
CAS No. 24919-38-8
Cat. No. B2965817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)acetic acid
CAS24919-38-8
Molecular FormulaC11H10N2O4
Molecular Weight234.211
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)NC(C(=O)N2)CC(=O)O
InChIInChI=1S/C11H10N2O4/c14-9(15)5-8-11(17)12-7-4-2-1-3-6(7)10(16)13-8/h1-4,8H,5H2,(H,12,17)(H,13,16)(H,14,15)
InChIKeyPZADUWCGARVTQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2,5-Dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)acetic acid (CAS 24919-38-8): A Chiral 1,4-Benzodiazepine-2,5-dione Building Block with a Carboxylic Acid Functional Handle


2-(2,5-Dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)acetic acid (CAS 24919-38-8) is a heterobicyclic compound belonging to the 1,4-benzodiazepine-2,5-dione class, formally defined by ChEBI as a 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine substituted by a carboxy group at position 3 and oxo groups at positions 2 and 5 [1]. It possesses molecular formula C₁₁H₁₀N₂O₄, a molecular weight of 234.21 g/mol, and contains one asymmetric carbon at the C3 position, rendering it a racemic mixture unless otherwise specified [2]. The compound is classified as a GABA modulator within the benzodiazepine derivative family and is supplied commercially at standard purities of 95–98% with batch-specific QC documentation including NMR, HPLC, and GC analyses .

Why 2-(2,5-Dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)acetic acid Cannot Be Replaced by Generic In-Class Benzodiazepine Intermediates


Generic substitution among benzodiazepine-2,5-dione intermediates is scientifically unsound because three structural determinants—stereochemistry at C3, the position and nature of the carboxylic acid appendage, and the resulting physicochemical property profile—collectively dictate downstream pharmacological outcomes [1]. The racemic mixture (CAS 24919-38-8) is not functionally equivalent to its isolated (3R) enantiomer (CAS 1217717-66-2, also known as Ro 5-4864), which exhibits nanomolar affinity for the translocator protein (TSPO/peripheral benzodiazepine receptor), nor to its (3S) counterpart (CAS 1217715-92-8), which may display distinct receptor selectivity profiles [2]. Furthermore, the 3-acetic acid regioisomer differs fundamentally from the 8-carboxylic acid analog (CAS 195985-12-7) in both LogP and hydrogen-bonding capacity, and from the unfunctionalized parent 1,4-benzodiazepine-2,5-dione (CAS 5118-94-5), which lacks the carboxylic acid handle essential for amide or ester derivatization [3]. These differences are quantified in Section 3.

Quantitative Differentiation Evidence for 2-(2,5-Dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)acetic acid (CAS 24919-38-8) vs. Its Closest Analogs


Chiral Center at C3: Stereochemistry-Dependent Receptor Pharmacology in the 1,4-Benzodiazepine-2,5-dione Series

The target compound (CAS 24919-38-8) is supplied as a racemic mixture containing one asymmetric carbon at the C3 position, confirmed by the InChIKey PZADUWCGARVTQN-UHFFFAOYSA-N (no stereochemical designation) [1]. In the broader 1,4-benzodiazepine-2,5-dione class, stereochemistry at C3 is a critical determinant of target engagement: the (3R) enantiomer Ro 5-4864 (CAS 1217717-66-2) demonstrates high-affinity binding to the peripheral benzodiazepine receptor (TSPO) with reported IC₅₀ values in the low nanomolar range, whereas the (3S) enantiomer (CAS 1217715-92-8) may exhibit distinctly different pharmacological profiles [2]. Across the benzodiazepine scaffold, the (3S) stereoisomer has been documented to be at least one order of magnitude more potent than the (3R) enantiomer in certain erythroleukemia cell differentiation assays [3]. Procurement of the racemate versus a single enantiomer therefore represents a critical decision point that directly impacts biological assay outcomes.

Stereochemistry Receptor pharmacology Chiral resolution

Carboxylic Acid Functional Handle: Derivatization Capacity vs. Unfunctionalized 1,4-Benzodiazepine-2,5-dione Core Scaffold

CAS 24919-38-8 bears a free carboxylic acid moiety (-CH₂COOH) at the C3 position, which is quantitatively absent in the parent scaffold 3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione (CAS 5118-94-5) [1][2]. This functional group provides a direct synthetic handle for amide bond formation with amines (HBA count increases from 2 to 4, enabling more diverse hydrogen-bonding interactions) and esterification with alcohols, reactions that are simply not accessible with the unfunctionalized scaffold [3]. The target compound's rotatable bond count of 2 (vs. 0 for CAS 5118-94-5) reflects the conformational flexibility imparted by the acetic acid side chain, which can influence both binding pose optimization and physicochemical properties in derived lead compounds [1][2].

Derivatization Amide coupling Medicinal chemistry

Physicochemical Property Differentiation: XLogP3, Hydrogen-Bond Profile, and Drug-Likeness vs. 1,4-Benzodiazepine-2,5-dione and 8-Carboxylic Acid Regioisomer

The target compound exhibits an XLogP3 value of -0.3, indicating greater hydrophilicity than the unsubstituted parent scaffold (XLogP3 = 0.5 for CAS 5118-94-5), a difference of -0.8 log units that corresponds to an approximately 6.3-fold shift in octanol-water partitioning behavior [1][2]. This increased hydrophilicity is driven by the polar carboxylic acid group and the additional H-bond donors/acceptors (3 HBD, 4 HBA vs. 2 HBD, 2 HBA for the parent scaffold) [1]. Compared to the 8-carboxylic acid regioisomer (CAS 195985-12-7, MW 220.18 g/mol, Formula C₁₀H₈N₂O₄), the target compound differs in both molecular formula (C₁₁H₁₀N₂O₄ vs. C₁₀H₈N₂O₄) and the position of the carboxy substituent (C3-acetic acid vs. C8-carboxylic acid directly attached to the aromatic ring), which alters the electronic character of the benzodiazepine core and may differentially affect receptor binding .

Lipophilicity Drug-likeness Physicochemical profiling

Commercial Purity and QC Documentation: Batch-Specific Characterization Enabling Reproducible Research

The target compound is commercially available at standard purities of 95% (multiple vendors including Bidepharm, Fluorochem, AKSci, and CymitQuimica) and 98.0% (Chemsrc), with batch-specific QC documentation including NMR, HPLC, and GC analyses provided by major suppliers . One supplier (Amadis Chemical) offers purity up to 99% [1]. This level of documented purity and analytical characterization is essential for quantitative structure-activity relationship (QSAR) studies and for generating reproducible biological assay data. In contrast, the (3R) enantiomer Ro 5-4864 (CAS 1217717-66-2) is typically supplied at 95% minimum purity with less extensive vendor documentation for the specific enantiomeric excess .

Quality control Reproducibility Analytical characterization

Patent-Cited Scaffold for Vasopressin V2 Receptor Antagonist and NK-3 Receptor Antagonist Development Programs

The 1,4-benzodiazepine-2,5-dione scaffold bearing a 3-acetic acid moiety, as represented by CAS 24919-38-8, has been explicitly claimed and exemplified in patent literature as a key intermediate for the synthesis of vasopressin V2 receptor antagonists, which are therapeutically relevant for conditions involving increased vascular resistance, cardiac insufficiency, and water retention [1][2]. Additionally, structurally related benzodiazepine derivatives have been disclosed as NK-3 receptor antagonists with potential applications in depression, anxiety disorder, psychosis, and schizophrenia [3]. These patent-backed therapeutic hypotheses are not associated with the unfunctionalized 1,4-benzodiazepine-2,5-dione (CAS 5118-94-5) or the 8-carboxylic acid regioisomer (CAS 195985-12-7) in the same patent families, underscoring the specific relevance of the C3-acetic acid substitution pattern [1].

Vasopressin V2 antagonist NK-3 antagonist Patent analysis

Optimal Scientific and Industrial Application Scenarios for 2-(2,5-Dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)acetic acid (CAS 24919-38-8)


Medicinal Chemistry: Synthesis of Amide- and Ester-Based Compound Libraries for CNS and Cardiovascular Target Screening

The free carboxylic acid moiety enables direct amide coupling with diverse amine building blocks or esterification with alcohols, facilitating the rapid generation of compound libraries for screening against GABA receptor subtypes, TSPO, vasopressin V2, or NK-3 receptor targets [1]. As demonstrated in Section 3 (Evidence Items 2 and 5), the target compound's patent-validated scaffold provides a direct entry into vasopressin V2 and NK-3 antagonist chemical space, while its XLogP3 of -0.3 and H-bond profile (3 HBD, 4 HBA) predict moderate CNS drug-likeness suitable for both peripheral and central target programs [2].

Stereochemical SAR Studies: Comparative Evaluation of Racemate vs. Single Enantiomers at the 1,4-Benzodiazepine-2,5-dione C3 Position

CAS 24919-38-8, as a racemic mixture, serves as the ideal starting material for head-to-head comparisons with its resolved (3R) enantiomer (Ro 5-4864, CAS 1217717-66-2) and (3S) enantiomer (CAS 1217715-92-8), enabling systematic investigation of stereochemistry-dependent pharmacology [1]. Evidence Item 1 establishes that enantiomeric potency differences of ≥10-fold have been documented in related benzodiazepine series, making the racemate an essential reference point for quantifying enantiomeric excess requirements in lead optimization [2].

Process Chemistry: Lipase-Catalyzed Enantioselective Resolution for Kilogram-Scale Production of Enantiopure Intermediates

The racemic 3-acetic acid benzodiazepine-2,5-dione scaffold is a documented substrate for lipase-catalyzed kinetic resolution, a method patented by SmithKline Beecham for producing enantiomerically pure benzodiazepine acetic acid derivatives at scale [1]. The target compound's ester derivatives can be selectively hydrolyzed by lipases to yield enantiopure carboxylic acid products, a critical enabling technology for pharmaceutical manufacturing routes to GPIIb/IIIa antagonists and related therapeutics [2]. The commercial availability of the racemate at 95–99% purity from multiple vendors (Evidence Item 4) ensures a reliable supply chain for process development [3].

Chemical Biology: Synthesis of Affinity Probes and Fluorescent Conjugates via Carboxylic Acid Derivatization

The carboxylic acid functional group at C3 provides a unique attachment point for biotin, fluorophores, or photoaffinity labels that is not available on the unfunctionalized 1,4-benzodiazepine-2,5-dione scaffold [1]. This enables the construction of chemical probes for target identification studies (e.g., TSPO interactome mapping) and for competitive binding assays using the benzodiazepine pharmacophore [2]. The physicochemical property differentiation established in Evidence Item 3 (XLogP3 = -0.3, favorable aqueous solubility) supports the use of derived conjugates in biochemical assay formats requiring aqueous compatibility [3].

Quote Request

Request a Quote for 2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.